molecular formula C11H17N3O3 B14447294 2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) CAS No. 78002-80-9

2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)

Cat. No.: B14447294
CAS No.: 78002-80-9
M. Wt: 239.27 g/mol
InChI Key: RDJNQWYUYORHFZ-UHFFFAOYSA-N
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Description

2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties This compound features a triazene group linked to a methoxyphenyl group and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) typically involves the reaction of 4-methoxyphenylhydrazine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the triazene linkage. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
  • 2,2’-[(1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl)]bis(6-bromoquinoline)

Uniqueness

2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl and triazene moieties contribute to its versatility in various applications, setting it apart from other similar compounds .

Properties

CAS No.

78002-80-9

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

2-[2-hydroxyethyl-[(4-methoxyphenyl)diazenyl]amino]ethanol

InChI

InChI=1S/C11H17N3O3/c1-17-11-4-2-10(3-5-11)12-13-14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3

InChI Key

RDJNQWYUYORHFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NN(CCO)CCO

Origin of Product

United States

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